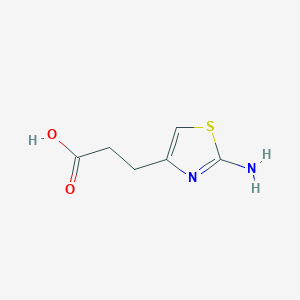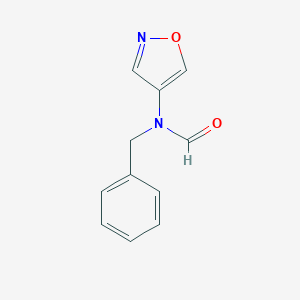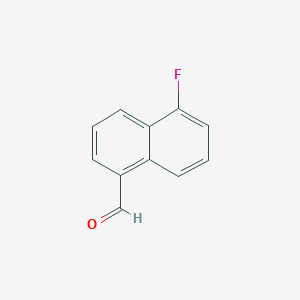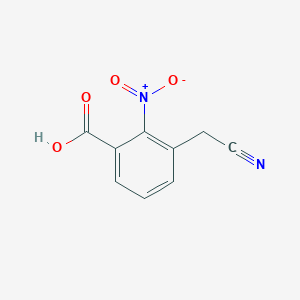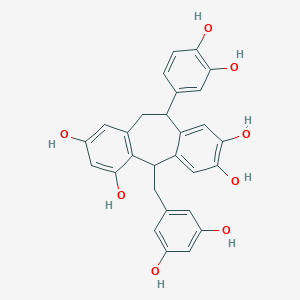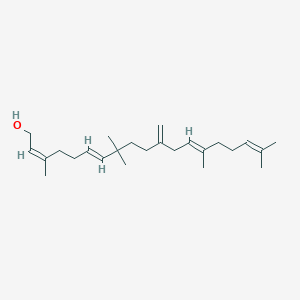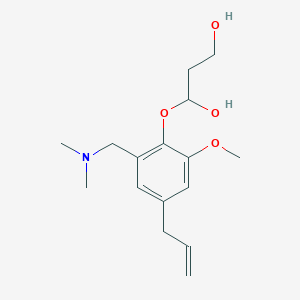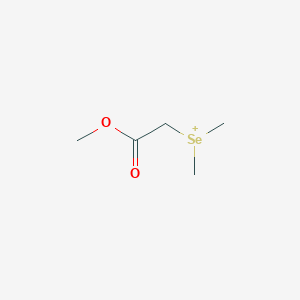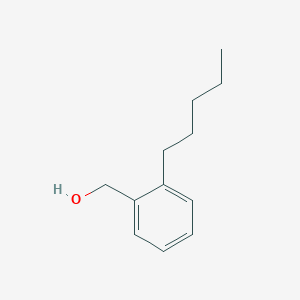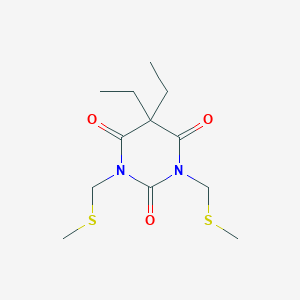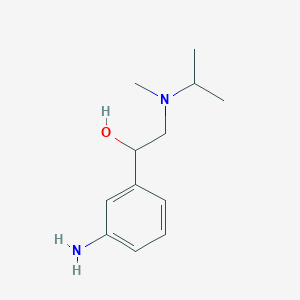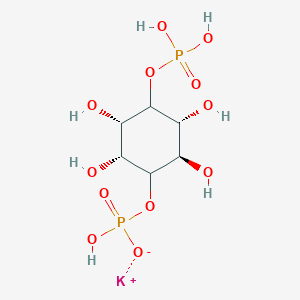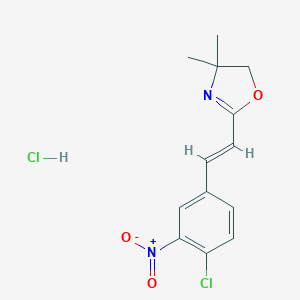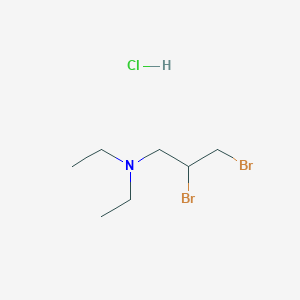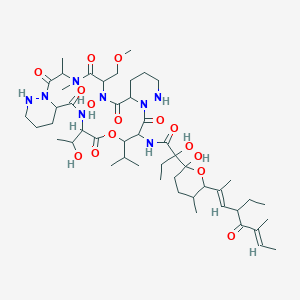
Azinothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azinothricin is a natural product that was first isolated from Streptomyces species in 1995. It is a macrolide antibiotic that has shown promising results in the treatment of various bacterial infections. Azinothricin has a unique structure that distinguishes it from other macrolides. It has a 16-membered ring that contains an aziridine group, which is responsible for its potent antibacterial activity.
Applications De Recherche Scientifique
Azinothricin: An Innovative Hexadepsipeptide Antibiotic
Azinothricin, identified as a unique hexadepsipeptide antibiotic, was first isolated from the culture filtrate of Streptomyces sp. X-14950. It is distinguished by its 19-membered cyclodepsipeptide ring, consisting of six unusual amino acids and a novel C21 side chain, showing primary activity against Gram-positive microorganisms (Maehr et al., 1986).
Pharmacological Bioactivities of Azinothricin
The azinothricin family includes several cyclic hexadepsipeptides with a range of pharmacological activities, such as antimicrobial, antitumoral, and apoptosis induction properties. Research using a genome mining approach discovered a biosynthetic gene cluster for an azinothricin-like compound in Streptomyces sp. s120, leading to the identification and enhanced production of polyoxyperuin A and its seco acid, showcasing significant Gram-positive antibiotic effects (Kresna et al., 2022).
Synthesis and Medical Applications
The total synthesis of (+)-azinothricin has been achieved, demonstrating its potential as a powerful inhibitor of beta-catenin/TCF4- and E2F-mediated gene transcription, particularly in malignant human colon cancer cells. This synthesis provides valuable insights into the drug's potential for therapeutic applications in cancer treatment (Hale et al., 2009; Hale et al., 2010).
Building Blocks for Antitumor Antibiotics
(R)-2-Hydroxybutyric acid, a crucial building block for the azinothricin family of antitumor antibiotics, has been efficiently produced through a biocatalytic process using Gluconobacter oxydans. This advancement in biotechnology offers a potentially economical and efficient route for producing key components for azinothricin-based antitumor antibiotics (Gao et al., 2012).
Propriétés
Numéro CAS |
101342-90-9 |
|---|---|
Nom du produit |
Azinothricin |
Formule moléculaire |
C49H80N8O15 |
Poids moléculaire |
1021.2 g/mol |
Nom IUPAC |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
Clé InChI |
SWYLPIMCJADFNO-QIFPABMSSA-N |
SMILES isomérique |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
SMILES canonique |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Synonymes |
azinothricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



